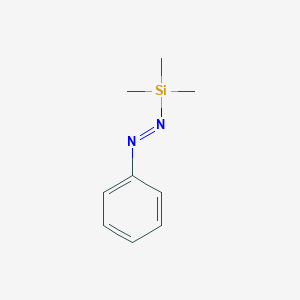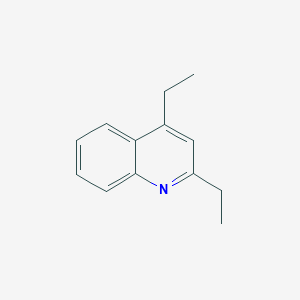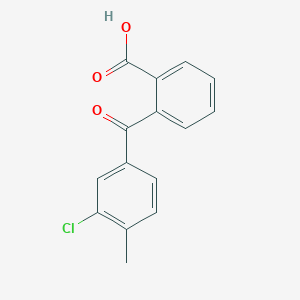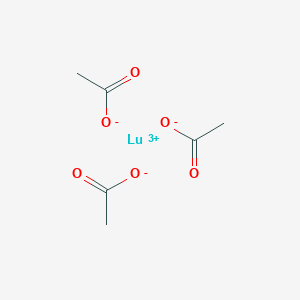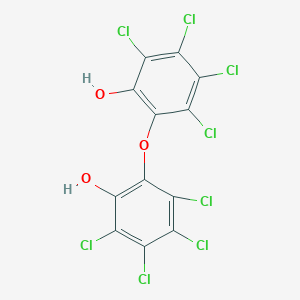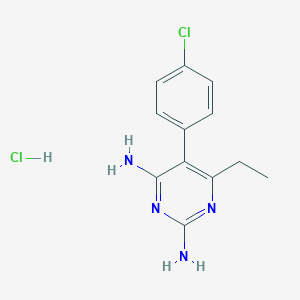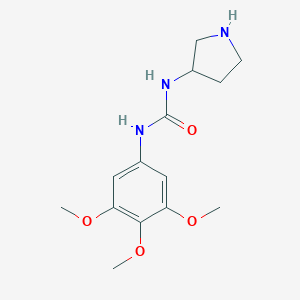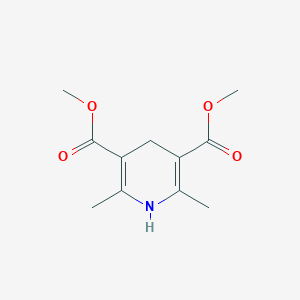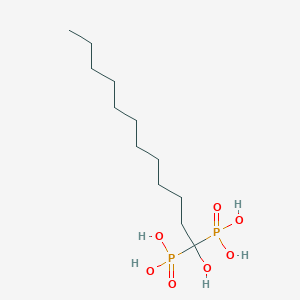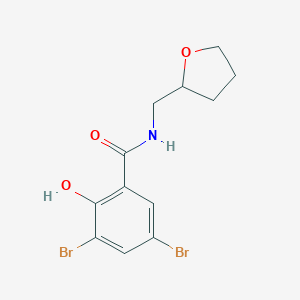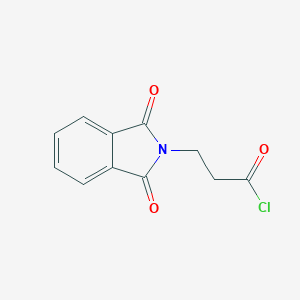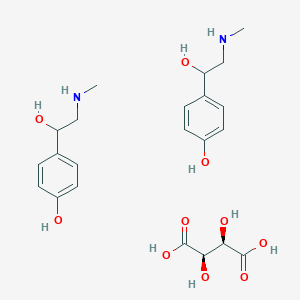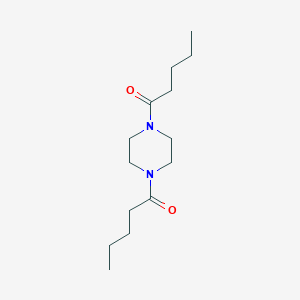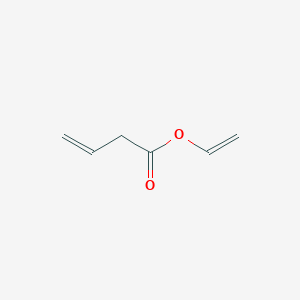
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate, also known as DAPC, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. DAPC is a derivative of the anthracycline antibiotic doxorubicin and has been shown to have unique properties that make it a promising tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is not fully understood, but it is thought to bind to DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have a higher binding affinity for DNA than doxorubicin, which is a well-known intercalating agent. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate allows it to bind to DNA in a different way than other intercalating agents, making it a valuable tool for studying DNA structure and dynamics.
Biochemische Und Physiologische Effekte
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, and further research is needed to fully understand its potential effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its high binding affinity for DNA. This makes it a valuable tool for studying DNA structure and dynamics. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.
One limitation of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, so its potential effects on living organisms are not well-understood.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. One area of interest is the development of new fluorescent probes based on the structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. These probes could be used to study a variety of biological processes, including protein-DNA interactions and DNA damage.
Another potential future direction is the use of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in drug delivery systems. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used to design targeted drug delivery systems that specifically target cancer cells. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used in combination with other drugs to enhance their efficacy.
Conclusion
In conclusion, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is a synthetic compound that has been extensively studied for its potential use in scientific research applications. Its high binding affinity for DNA and unique structure make it a valuable tool for studying DNA structure and dynamics. While further research is needed to fully understand its potential effects on living organisms, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has the potential to be a valuable tool in a variety of scientific research settings.
Synthesemethoden
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate can be synthesized through a multi-step process starting with the reaction of doxorubicin with 4-(phenylamino)phenol to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to produce 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. The synthesis of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been well-established and can be performed in a laboratory setting with relative ease.
Wissenschaftliche Forschungsanwendungen
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been studied extensively for its potential use in scientific research applications. One of the most promising applications of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is its use as a fluorescent probe for studying DNA structure and dynamics. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to bind specifically to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions and DNA damage.
Eigenschaften
CAS-Nummer |
16618-09-0 |
|---|---|
Produktname |
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate |
Molekularformel |
C23H18N2O7 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H18N2O7/c1-2-31-23(30)32-11-5-3-10(4-6-11)12-9-14(25)17-19(20(12)27)22(29)16-13(24)7-8-15(26)18(16)21(17)28/h3-9,26-27H,2,24-25H2,1H3 |
InChI-Schlüssel |
YVTLJQCBKZMKOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Kanonische SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Andere CAS-Nummern |
16618-09-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



